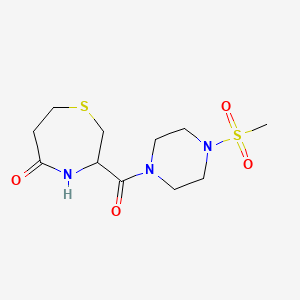

![molecular formula C11H17NO3 B6505671 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide CAS No. 1421584-27-1](/img/structure/B6505671.png)

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields . Our method allows for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis

A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, has a density of 1160 kg/m^3 and boils at 161.7°C .Wissenschaftliche Forschungsanwendungen

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has been used extensively in scientific research. It has been used in a variety of biochemical and physiological studies, as well as chemical and physical studies. This compound has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on biochemical processes. It has also been used to study the effects of various compounds on the immune system, as well as to study the effects of various hormones on metabolic processes.

Wirkmechanismus

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide acts as an inhibitor of enzymes, specifically those involved in the breakdown of proteins. It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins. This inhibition of protein breakdown results in an increase in the levels of proteins in the body, which can be beneficial in some cases.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of proteins in the body, which can be beneficial in some cases. It has also been found to inhibit the breakdown of proteins, which can be beneficial in some cases. Additionally, this compound has been found to have anti-inflammatory effects and to reduce inflammation in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is its low toxicity, which makes it safe to use in a variety of laboratory experiments. Additionally, its solubility in water and low volatility make it suitable for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to obtain a consistent product when synthesizing this compound, as the reaction is sensitive to many environmental factors. Additionally, this compound can be difficult to store and has a short shelf life.

Zukünftige Richtungen

There are a variety of potential future directions for research into N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide. One potential direction is to further study its biochemical and physiological effects, such as its effects on inflammation and protein levels. Additionally, further research could be conducted into its mechanism of action, such as its ability to inhibit enzyme activity. Additionally, further research could be conducted into its use as a drug, such as its potential use to treat inflammation or other diseases. Finally, further research could be conducted into its synthesis, such as the development of more efficient and reliable methods for synthesizing this compound.

Synthesemethoden

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can be prepared synthetically by a reaction between furan and dimethylpropanamide. This reaction is carried out in a solvent, such as dimethylformamide. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm. The reaction is generally complete in a few hours and yields a product with a purity of greater than 95%.

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCAEGZYNNIZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)

![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)

![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)

![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)

![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)

![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)